5-Aminopentanamide hydrochloride

Descripción general

Descripción

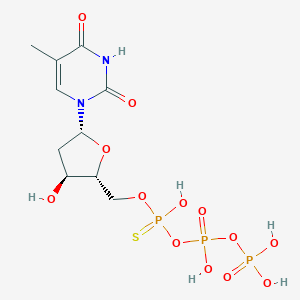

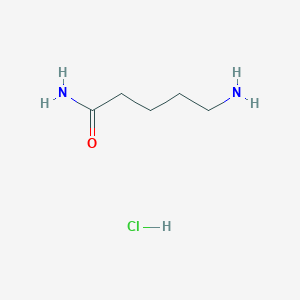

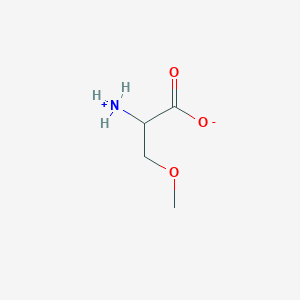

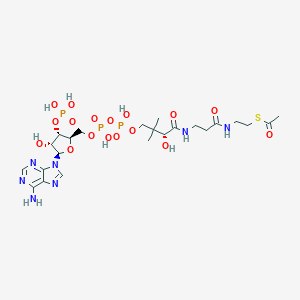

5-Aminopentanamide hydrochloride is a chemical compound that has been the subject of various synthesis methods in academic research. It is a derivative of 5-amino-4-oxopentanoic acid, which is an intermediate in the synthesis of various pharmaceutical and chemical products. The compound is characterized by the presence of an amide group attached to a five-carbon chain with an amino group at one end and a hydrochloride salt form, indicating its synthesis in an acidic environment.

Synthesis Analysis

The synthesis of 5-amino-4-oxopentanoic acid hydrochloride, a closely related compound to 5-aminopentanamide hydrochloride, has been explored through different methods. One approach involves the electroreduction of methyl 5-nitro-4-oxopentanate in acidic-alcoholic solutions. Factors such as cathode material, temperature, solvent nature, and concentrations of the initial nitro compound and hydrochloric acid were studied to optimize the yield and quality of the product. The highest yields were achieved using a copper cathode in a filter-press cell, with an overall substance yield of 61.1–66.0% and a current yield of 68.1–68.6%. The main substance content in the electrochemically obtained samples was between 89.5–91.0% .

Another synthesis route reported the selective bromination of 4-oxopentanoic acid in methanol with urea to produce 4-oxo-5-bromopentanoic acid methyl ester, a key intermediate. This intermediate was then used to obtain 4-oxo-5-aminopentanoic acid hydrochloride. An alternative method involved the use of 1-phthalimido-3-bromoacetone and Meldrum's acid .

A third method described the synthesis starting from levulinic acid, which underwent esterification and bromination to yield methyl 5- or 3-bromolevulinates. This intermediate was then reacted with potassium phthalimide in the presence of DMF, followed by acidolysis, achieving an overall yield of 44% .

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-aminopentanamide hydrochloride-related compounds include electroreduction, bromination, esterification, and acidolysis. These reactions are influenced by various factors such as the choice of solvents, catalysts, and reaction conditions. The electroreduction process, for instance, leads to a mixture of products including hydroxyamino and amino compounds, as well as by-products like ammonium chloride, nitromethane, methylhydroxylamine hydrochloride, and monomethylamine hydrochloride, with their ratios depending on the electrolysis conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-aminopentanamide hydrochloride are not directly discussed in the provided papers. However, the properties of 5-amino-4-oxopentanoic acid hydrochloride, which shares structural similarities, suggest that the compound is likely to be a solid at room temperature and soluble in water due to its hydrochloride salt form. The presence of both amino and amide groups would also suggest potential for hydrogen bonding, affecting its solubility and melting point. The electrochemical synthesis method indicates that the compound can be obtained in a relatively pure state with a high content of the main substance .

Aplicaciones Científicas De Investigación

Neurochemistry and Pharmacology

Neuroprotective Properties : A study isolated a compound referred to as 2-amino-5-ureidopentanamide from spider venom, which was found to inhibit synaptosomal GABA uptake in a dose-dependent manner, indicating potential neuroprotective effects (Beleboni et al., 2006).

Impact on Learning and Memory : Research has investigated the modulation of the 5-HT4 receptor with compounds such as RS 17017 and RS 67333, which are linked to changes in learning and memory performance in rats (Marchetti et al., 2000).

Chemical Synthesis and Application

Synthesis of 5-Amino-1-pentanol : A process for synthesizing 5-amino-1-pentanol from biomass-derived dihydropyran, involving reductive amination over supported Ni catalysts, was developed. This highlights a green approach to producing useful compounds from biomass (Li et al., 2020).

Electrosynthesis of 5-Amino-4-oxopentanoic Acid : A study focused on the electroreduction of methyl 5-nitro-4-oxopentanate to produce 5-amino-4-oxopentanoic acid hydrochloride, exploring various factors that influence yield and quality (Konarev et al., 2007).

Mecanismo De Acción

Target of Action

It’s known that it acts as a cholinergic blocking agent for smooth muscle, similar to atropine .

Mode of Action

As a cholinergic blocking agent, it likely interacts with cholinergic receptors in smooth muscle, inhibiting the action of acetylcholine and leading to muscle relaxation .

Biochemical Pathways

5-Aminopentanamide is involved in the lysine degradation IV pathway . It can be generated from the enzymatic reduction of 5-aminopentanoate or enzymatic oxidation of L-lysine . Pseudomonas putida can catabolize L-lysine via the δ-aminovalerate (AMV) (5-aminopentanoate) pathway to glutarate .

Result of Action

The result of the action of 5-Aminopentanamide hydrochloride is the relaxation of smooth muscle, which can help in the treatment of acute abdominal visceral spasm, pylorospasm, or hypertrophic gastritis and associated nausea, vomiting, and/or diarrhea in animals .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-aminopentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVRUUAXBANYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B108072.png)